molecular formula C4H7O2Si B14189054 CID 78067718

CID 78067718

Katalognummer: B14189054
Molekulargewicht: 115.18 g/mol
InChI-Schlüssel: JOBNIKYBFLOVCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 78067718” is a chemical entity with unique properties and potential applications in various fields. It is essential to understand its structure, synthesis, and reactivity to fully appreciate its significance in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78067718” involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in high yield and purity. Unfortunately, specific synthetic routes for this compound were not found in the search results. general synthetic methods for similar compounds often involve multi-step organic reactions, including condensation, cyclization, and functional group transformations.

Industrial Production Methods: Industrial production methods for compound “this compound” would typically involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control to ensure consistent product quality. Specific industrial production methods for this compound were not found in the search results.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 78067718” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can have different functional groups and properties, making them useful for various applications.

Wissenschaftliche Forschungsanwendungen

Compound “CID 78067718” has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for studying various biochemical processes and developing new materials.

Chemistry: In chemistry, compound “this compound” can be used as a reagent or intermediate in organic synthesis. Its reactivity and functional groups make it suitable for constructing complex molecules and studying reaction mechanisms.

Biology: In biology, compound “this compound” can be used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.

Medicine: In medicine, compound “this compound” has potential applications in drug discovery and development. Its unique properties can be harnessed to design new drugs with specific targets and mechanisms of action.

Industry: In industry, compound “this compound” can be used in the production of various materials and chemicals. Its reactivity and stability make it suitable for industrial processes and applications.

Wirkmechanismus

The mechanism of action of compound “CID 78067718” involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved in its mechanism of action were not found in the search results.

Vergleich Mit ähnlichen Verbindungen

  • Compound A
  • Compound B
  • Compound C

Eigenschaften

Molekularformel

C4H7O2Si

Molekulargewicht

115.18 g/mol

InChI

InChI=1S/C4H7O2Si/c1-4(6-7)2-3-5/h3-4H,2H2,1H3

InChI-Schlüssel

JOBNIKYBFLOVCG-UHFFFAOYSA-N

Kanonische SMILES

CC(CC=O)O[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.